molecular formula C13H13N3O2 B14451609 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea CAS No. 76947-68-7

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea

Cat. No.: B14451609
CAS No.: 76947-68-7
M. Wt: 243.26 g/mol
InChI Key: KMVUSIMRULJODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a pyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea typically involves the reaction of 2-methoxyaniline with pyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-(2-Hydroxyphenyl)-3-pyridin-4-ylurea.

    Reduction: Formation of 1-(2-Aminophenyl)-3-pyridin-4-ylurea.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-3-pyridin-4-ylurea can be compared with other similar compounds, such as:

    1-(2-Methoxyphenyl)-3-phenylurea: Lacks the pyridinyl group, which may affect its binding affinity and specificity.

    1-(2-Hydroxyphenyl)-3-pyridin-4-ylurea: Contains a hydroxyl group instead of a methoxy group, which can influence its reactivity and solubility.

    1-(2-Methoxyphenyl)-3-pyridin-2-ylurea: The position of the pyridinyl group is different, potentially altering its interaction with molecular targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

76947-68-7

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-pyridin-4-ylurea

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-3-2-4-11(12)16-13(17)15-10-6-8-14-9-7-10/h2-9H,1H3,(H2,14,15,16,17)

InChI Key

KMVUSIMRULJODH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=NC=C2

solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.